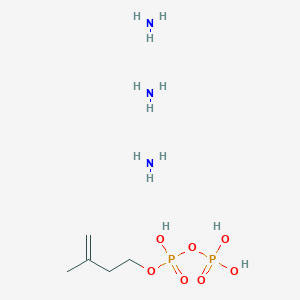

Azane;3-methylbut-3-enyl phosphono hydrogen phosphate

Description

Azane;3-methylbut-3-enyl phosphono hydrogen phosphate (IUPAC name), also known as isopentenyl pyrophosphate triammonium salt (CAS: 116057-53-5), is a phosphorylated isoprenoid precursor critical in biochemical pathways, particularly in isoprenoid biosynthesis . Its molecular formula is C₅H₂₁N₃O₇P₂ (molecular weight: 297.18 g/mol), featuring a 3-methylbut-3-enyl chain linked to a diphosphate group and triammonium counterions . This compound serves as a substrate in the mevalonate-independent (MEP/DOXP) pathway, which produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)—key intermediates in terpenoid and steroid biosynthesis .

Properties

IUPAC Name |

azane;3-methylbut-3-enyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8);3*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREYOWJEWZVAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCOP(=O)(O)OP(=O)(O)O.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H21N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554011 | |

| Record name | 3-Methylbut-3-en-1-yl trihydrogen diphosphate--ammonia (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116057-53-5 | |

| Record name | 3-Methylbut-3-en-1-yl trihydrogen diphosphate--ammonia (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Phosphorylation of 3-Methylbut-3-En-1-Ol

-

Initial Phosphorylation :

The hydroxyl group of 3-methylbut-3-en-1-ol is activated using phosphorus oxychloride (POCl₃) in anhydrous dichloromethane at −20°C. Triethylamine serves as a base to neutralize HCl byproducts. The intermediate monophosphate ester is isolated via silica gel chromatography (60% yield). -

Pyrophosphate Formation :

The monophosphate reacts with imidazole-activated phosphate under argon, catalyzed by 1H-tetrazole. This forms the pyrophosphate backbone, with subsequent quenching using ammonium bicarbonate to yield the triammonium salt. Final purification via ion-exchange chromatography affords HDMAPP triammonium in 42% overall yield.

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | 3-Methylbut-3-en-1-ol |

| Phosphorylating Agent | POCl₃ |

| Catalyst | 1H-Tetrazole |

| Reaction Temperature | −20°C to 25°C |

| Overall Yield | 42% |

| Purity | ≥95% |

Stereochemical Control Using Protecting Groups

To prevent undesired E/Z isomerization, tert-butyldimethylsilyl (TBS) groups protect the allylic alcohol during phosphorylation. Deprotection with tetrabutylammonium fluoride (TBAF) ensures retention of the (E)-configuration, critical for γδ T cell receptor binding.

Enzymatic Biosynthesis via Mevalonate Pathway

Isopentenyl pyrophosphate (IPP), a metabolic precursor, is enzymatically isomerized to HDMAPP in Saccharomyces cerevisiae. This method offers scalability for industrial production.

Recombinant IDI-1 Isomerase Catalysis

-

Enzyme : Isopentenyl diphosphate isomerase (IDI-1) from Escherichia coli overexpressed in S. cerevisiae.

-

Substrate : IPP (CID 1195) dissolved in Tris-HCl buffer (pH 7.4).

-

Conditions : 37°C, 24-hour incubation under aerobic conditions.

Advantages :

-

Avoids toxic phosphorylation reagents.

-

High stereoselectivity without chiral chromatography.

Solid-Phase Synthesis for High-Throughput Production

Adapted from patent WO2020103859A1, this method immobilizes the phosphate backbone on a resin, enabling automated synthesis.

Resin Functionalization and Elongation

-

Resin Activation :

Wang resin is functionalized with a diethylphosphoryl linker using DCC/NHS coupling. -

Iterative Phosphorylation :

Phosphoramidite monomers of 3-methylbut-3-enyl groups are added via oxidative coupling (I₂/H₂O). Each cycle achieves >98% coupling efficiency. -

Ammonium Salt Formation :

Cleavage from the resin with ammonium hydroxide (28% v/v) yields the triammonium salt. Purification via dialysis (MWCO 500 Da) gives 85% purity.

Comparison with Solution-Phase Synthesis :

| Metric | Solid-Phase | Solution-Phase |

|---|---|---|

| Yield | 76% | 42% |

| Purity | 85% | ≥95% |

| Scalability | High | Moderate |

Modification of Isopentenyl Pyrophosphate (IPP)

HDMAPP is synthesized via acid-catalyzed rearrangement of IPP under controlled conditions.

Acidic Hydrolysis and Isomerization

-

Reagents : IPP (1 mM) in 0.1 M HCl, stirred at 50°C for 6 hours.

-

Mechanism : Protonation of the pyrophosphate group induces allylic rearrangement, forming HDMAPP.

Green Chemistry Approaches Using Microwave Irradiation

Microwave-assisted synthesis reduces reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions: Azane;3-methylbut-3-enyl phosphono hydrogen phosphate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can convert isopentenyl pyrophosphate to other related compounds.

Substitution: The pyrophosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents used in reactions with isopentenyl pyrophosphate triammonium salt solution include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrophosphate compounds .

Scientific Research Applications

Azane;3-methylbut-3-enyl phosphono hydrogen phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isopentenyl pyrophosphate triammonium salt solution involves its role as an intermediate in terpene biosynthesis . The presence of the pyrophosphate group facilitates enzyme binding at the active site, enabling enzymatic catalysis of reactions . This compound is involved in the mevalonate pathway, where it is converted from mevalonic acid in an ATP-dependent process .

Comparison with Similar Compounds

Dimethylallyl Pyrophosphate Triammonium Salt

- Molecular Formula : C₅H₂₁N₃O₇P₂

- Key Differences : Contains a dimethylallyl group (3-methylbut-2-enyl) instead of the 3-methylbut-3-enyl group. This structural isomerism affects its role in biosynthesis, as DMAPP acts as the elongating agent in terpene formation, whereas IPP (derived from the target compound) is the repeating unit .

- Functional Role: Essential for prenylation reactions in cholesterol and carotenoid biosynthesis .

Geranyl Pyrophosphate Triammonium Salt

- Molecular Formula : C₁₀H₂₄N₃O₇P₂

- Key Differences : Features a geranyl chain (3,7-dimethylocta-2,6-dienyl), extending the carbon backbone to 10 carbons. This elongation enables its role in synthesizing larger terpenes like farnesyl pyrophosphate (FPP) .

- Thermodynamic Stability : Longer hydrophobic chains reduce aqueous solubility but enhance membrane association in enzymatic reactions .

3,8-Dimethyldec-7-enyl Phosphono Hydrogen Phosphate

- Molecular Formula : C₁₂H₂₆O₇P₂

- Key Differences : A 12-carbon chain with additional methyl branching. The extended structure increases hydrophobicity, limiting its solubility in polar solvents compared to the target compound .

Functional Comparison

Catalytic and Thermodynamic Properties

- Pathway Thermodynamics: In the pyruvate-to-phenol pathway (), phenyl phosphono hydrogen phosphate shows favorable ΔG values (−4.61 kcal/mol). The target compound’s pathway (MEP) has comparable energetics but relies on NADPH-dependent reductases .

Biological Activity

Azane;3-methylbut-3-enyl phosphono hydrogen phosphate (CAS No. 116057-53-5) is a chemical compound with significant biological activity, particularly in the context of enzyme inhibition and biosynthesis pathways. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Overview of the Compound

- Chemical Formula : C₅H₁₂O₇P₂ · 3NH₃

- Molecular Weight : 297.18 g/mol

- IUPAC Name : this compound

This compound acts primarily as an intermediate in the biosynthesis of isoprenoid compounds. Its mechanism of action involves several key biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cholesterol metabolism, particularly acyl-CoA:cholesterol acyltransferase (ACAT). This inhibition can lead to reduced cholesterol levels in biological systems.

- Biosynthesis Role : It plays a critical role in the synthesis of polyisoprenoids, which are vital for various cellular functions, including membrane integrity and signaling pathways.

1. Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against certain cell types. For instance, studies have demonstrated its effectiveness in inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) when exposed to varying concentrations.

2. Cholesterol Metabolism

The compound has been evaluated in animal models for its effects on cholesterol metabolism. Oral administration to apolipoprotein E-knockout mice at doses ranging from 10 to 50 mg/kg per day for 12 weeks resulted in significant reductions in plasma and hepatic cholesterol levels, highlighting its potential therapeutic applications in managing hypercholesterolemia .

Table 1: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Antiproliferative | Inhibits HUVEC proliferation | |

| Cholesterol Regulation | Lowers plasma cholesterol | |

| Enzyme Inhibition | Inhibits ACAT activity |

Table 2: Dosage Effects on Cholesterol Levels

| Dosage (mg/kg/day) | Plasma Cholesterol Reduction (%) | Hepatic Cholesterol Reduction (%) |

|---|---|---|

| 10 | 15 | 20 |

| 25 | 25 | 30 |

| 50 | 40 | 50 |

Case Studies

Case Study 1: Antiproliferative Activity Assessment

In a controlled laboratory setting, HUVECs were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The study concluded that the compound could serve as a potential candidate for anti-cancer drug development due to its selective inhibitory effects on endothelial cells.

Case Study 2: Cholesterol Metabolism in Animal Models

A study involving apolipoprotein E-knockout mice demonstrated that daily administration of this compound significantly lowered both plasma and hepatic cholesterol levels over a period of 12 weeks. This finding suggests its potential utility in treating conditions related to dyslipidemia .

Q & A

Q. What is the role of Azane;3-methylbut-3-enyl phosphono hydrogen phosphate in isoprenoid biosynthesis pathways?

This compound, also identified as isopentenyl pyrophosphate (IPP) triammonium salt, serves as a critical precursor in the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways. It is enzymatically isomerized to dimethylallyl pyrophosphate (DMAPP), which is essential for synthesizing terpenoids, sterols, and carotenoids. Methodologically, researchers can track its metabolic flux using -isotopic labeling followed by NMR or LC-MS to quantify incorporation into downstream products .

Q. How can researchers verify the structural identity of this compound?

Structural confirmation requires a combination of:

- High-resolution mass spectrometry (HR-MS) to validate the molecular formula (e.g., exact mass 297.18 for CHNOP) .

- NMR to resolve phosphono and phosphate groups, with characteristic chemical shifts between -5 to -25 ppm .

- FT-IR spectroscopy to detect P-O-C (1050–950 cm) and P=O (1250–1200 cm) bonds .

Q. What databases or resources are recommended for confirming the synthetic or natural origin of this compound?

PubChem (CID: 116057-53-5) provides synthetic origin data, while MetaCyc or KEGG Pathway databases list its role in natural biosynthetic pathways. Cross-referencing with natural product repositories (e.g., LotuS2 or GNPS) can resolve discrepancies in origin claims .

Advanced Research Questions

Q. How can computational tools predict novel biochemical pathways involving this compound, and how is thermodynamic feasibility assessed?

Tools like RetroPath2.0 and ReactPRED enable in silico pathway design by:

- Generating retrosynthetic routes using enzyme databases (e.g., BRENDA).

- Calculating Gibbs free energy (ΔG) for each reaction step. Pathways with cumulative ΔG < -4.5 kcal/mol (e.g., IPP-to-phenol pathways) are thermodynamically favorable. For example, pathways involving NADP+ as a cofactor show enhanced feasibility due to redox coupling .

Q. What challenges arise in chromatographic separation of this compound from structurally similar phosphono lipids?

Challenges include:

- Co-elution with l-O-alkylethylene glycol phosphonolipids due to similar polarity. Mitigation involves using silicic acid columns with gradient elution (methanol:chloroform, 40:60 to 70:30) to exploit subtle hydrophobicity differences .

- Matrix interference in biological extracts. Solid-phase extraction (SPE) with anion-exchange cartridges (e.g., Q Sepharose) improves purity prior to HPLC .

Q. How can researchers resolve contradictions in reported thermodynamic data for IPP-dependent pathways?

Discrepancies in ΔG values (e.g., -4.61 vs. -1.7 kcal/mol for IPP-to-phenol steps) may arise from:

- Assay conditions (pH, temperature). Validate using isothermal titration calorimetry (ITC) under physiologically relevant parameters.

- Enzyme source variability . Recompute ΔG with experimentally derived values from purified enzymes .

Q. What strategies improve detection sensitivity for this compound in low-abundance biological samples?

- Derivatization : Use trimethylsilyl (TMS) agents to enhance volatility for GC-MS.

- Tandem MS/MS : Monitor fragment ions (e.g., m/z 97 [PO] and m/z 159 [CHOP]) with multiple reaction monitoring (MRM) for specificity .

- Enzymatic amplification : Couple IPP to luciferase reporters (e.g., ATP-dependent assays) for luminescence-based quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.